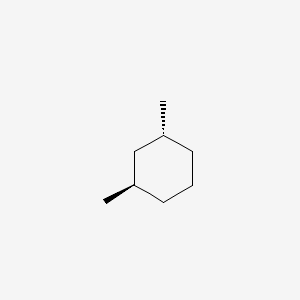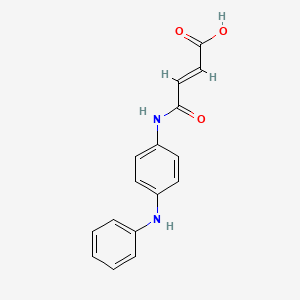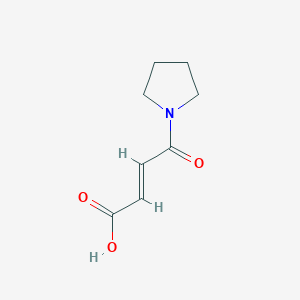
trans-1,3-Dimethylcyclohexane
Übersicht
Beschreibung
Trans-1,3-Dimethylcyclohexane is a chemical compound with the formula C8H16 . It has a molecular weight of 112.2126 . The molecule contains a total of 24 bonds, including 8 non-H bonds and 1 six-membered ring .
Synthesis Analysis
The synthesis of trans-1,3-Dimethylcyclohexane involves conformational analysis to determine the most stable conformation of a given disubstituted cyclohexane . A conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular structure of trans-1,3-Dimethylcyclohexane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of trans-1,3-Dimethylcyclohexane is also called the skeletal formula, which is the standard notation for organic molecules .Chemical Reactions Analysis
The chemical reactions of trans-1,3-Dimethylcyclohexane involve conformational changes. For trans-1,3-dimethylcyclohexane, both conformations have one methyl axial and one methyl group equatorial . Each conformer has one methyl group creating a 1,3-diaxial interaction so both are of equal stability .Physical And Chemical Properties Analysis
Trans-1,3-Dimethylcyclohexane has a molecular weight of 112.2126 . It is a highly flammable liquid and vapor .Wissenschaftliche Forschungsanwendungen
Thermodynamic Property Research
Trans-1,3-Dimethylcyclohexane is featured in databases like the NIST Chemistry WebBook for its thermodynamic properties. Researchers can access critically evaluated thermodynamic property data for pure compounds, which is essential for understanding the behavior of substances under various temperatures and pressures .
Conformational Analysis Studies
The molecule’s structure allows for conformational analysis, which is crucial in organic chemistry to understand the spatial arrangement and energy differences between different conformations .
Phase Change Investigations
Data on phase changes of trans-1,3-Dimethylcyclohexane can be used to study its behavior during transitions between solid, liquid, and gaseous states, which is valuable in material science and engineering .
Reaction Thermochemistry
Understanding the heat involved in chemical reactions of trans-1,3-Dimethylcyclohexane is vital for reaction design and safety in chemical engineering processes .
Gas Chromatography Applications
Its presence in gas chromatography applications suggests its use as a standard or reference compound in analytical chemistry to identify or quantify components of a mixture .
Petrochemical Analysis
The compound’s mention in petrochemical analysis indicates its potential application in studying the composition of crude oil fractions or other petrochemical products .
Wirkmechanismus
Target of Action
Trans-1,3-Dimethylcyclohexane is a cyclohexane derivative. Its primary targets are the carbon atoms in the cyclohexane ring . The compound has two methyl groups attached to the first and third carbon atoms of the cyclohexane ring .
Mode of Action
Trans-1,3-Dimethylcyclohexane interacts with its targets through steric interactions, specifically 1,3-diaxial interactions . These interactions occur between an axial substituent located on carbon atom 1 of the cyclohexane ring and the hydrogen atoms located on carbon atoms 3 and 5 .
Biochemical Pathways
The primary biochemical pathway affected by trans-1,3-Dimethylcyclohexane involves the conformational changes of the cyclohexane ring . The compound can adopt different conformations to minimize steric hindrance and strain . For trans-1,3-dimethylcyclohexane, both conformations have one methyl axial and one methyl group equatorial . Each conformer has one methyl group creating a 1,3-diaxial interaction, so both are of equal stability .
Pharmacokinetics
The compound’s molecular weight of 1122126 may influence its bioavailability.
Result of Action
The result of trans-1,3-Dimethylcyclohexane’s action is the formation of a relatively strain-free structure. The compound adopts conformations that minimize steric hindrance and strain, resulting in a stable molecular structure .
Action Environment
The action of trans-1,3-Dimethylcyclohexane can be influenced by environmental factors such as temperature and pressure. For example, the compound’s gas phase thermochemistry data suggests that its properties can vary significantly at different temperatures .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,3R)-1,3-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-4-3-5-8(2)6-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVUHPSBDNVHKL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858737 | |
| Record name | (+/-)-trans-1,3-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2207-03-6 | |
| Record name | 1,3-Dimethylcyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-trans-1,3-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3R)-1,3-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42IS7P1KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the "roll-over" model in the context of trans-1,3-dimethylcyclohexane formation?
A1: The "roll-over" model explains the stereoselectivity observed during the hydrogenation of m-xylene catalyzed by a silica-supported polysilazane–platinum complex []. This model suggests that after the first hydrogen atom addition, the adsorbed cyclohexene intermediate can flip on the catalyst surface before the second hydrogen addition. This flipping allows for the formation of both cis- and trans-1,3-dimethylcyclohexane.
Q2: How does temperature affect the stereoselectivity of m-xylene hydrogenation to cis- and trans-1,3-dimethylcyclohexane?
A2: Research indicates that increasing the reaction temperature during m-xylene hydrogenation using a Si–N–Pt catalyst leads to a decrease in the proportion of the cis-1,3-dimethylcyclohexane isomer formed []. This suggests that higher temperatures favor the formation of the trans isomer, potentially due to influencing the adsorption and flipping dynamics of the intermediate on the catalyst surface.
Q3: Has the water solubility of trans-1,3-dimethylcyclohexane been experimentally determined?
A3: Yes, the water solubility (Sw) of trans-1,3-dimethylcyclohexane at 25°C has been determined using a generator column method []. This method generates a saturated aqueous solution of the compound, which is then analyzed by gas chromatography.
A4: Water solubility values for hydrocarbons like trans-1,3-dimethylcyclohexane can vary depending on the experimental method used []. Values obtained from generator column and diffusion experiments, which avoid stirring, are typically lower compared to those obtained from batch-stirring methods. This difference suggests that batch-stirring methods might produce emulsions that lead to an overestimation of solubility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
![4-{[2-(Anilinocarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1361290.png)

![4-[(2-Methyl-3-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1361296.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)






![2-{[2-(2-Chlorobenzoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361316.png)
![(2-{[(3,5-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361318.png)
![{2-[(Naphthylamino)methyl]phenyl}methan-1-ol](/img/structure/B1361319.png)